molecular formula C3H9NO2P+ B034801 3-Aminopropylphosphinic acid CAS No. 103680-47-3

3-Aminopropylphosphinic acid

Cat. No.: B034801
CAS No.: 103680-47-3
M. Wt: 122.08 g/mol
InChI Key: MQIWYGZSHIXQIU-UHFFFAOYSA-O
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Mechanism of Action

Target of Action

3-Aminopropylphosphinic acid, also known as 3-APPA or CGP 27492, is a compound that primarily targets the GABA B receptor . The GABA B receptor is a type of G protein-coupled receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). It plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

3-APPA acts as an agonist at the GABA B receptor . This means it binds to the receptor and activates it, mimicking the action of GABA. It is part of a class of phosphinic acid GABA B agonists, which also includes SKF-97,541 . It has a binding affinity (pK i) to the GABA B receptor of 8.30 (i.e., 3 nM) .

Biochemical Pathways

The activation of the GABA B receptor by 3-APPA leads to the opening of potassium channels and the closing of calcium channels. This reduces neuronal excitability, leading to an inhibitory effect on neurotransmission

Result of Action

The activation of the GABA B receptor by 3-APPA results in an inhibitory effect on neurotransmission. This can lead to various molecular and cellular effects, depending on the specific neurons and circuits involved. For example, it could potentially lead to a decrease in the release of other neurotransmitters, a reduction in neuronal firing rates, or changes in the excitability of neuronal networks .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of [3H]CGP27492 is typically carried out in specialized facilities equipped to handle radioactive materials. The process involves the synthesis of the parent compound followed by tritiation. The final product is purified to remove any unreacted materials and by-products, ensuring a high-purity radiolabeled compound suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

[3H]CGP27492 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce aminopropylphosphine derivatives .

Scientific Research Applications

[3H]CGP27492 is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3H]CGP27492 is unique due to its radiolabeled nature, which allows for the precise study of receptor-ligand interactions using radiometric techniques. This radiolabeling provides a distinct advantage in tracking and quantifying binding events, making it a valuable tool in pharmacological and biochemical research .

Properties

IUPAC Name

3-aminopropyl-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO2P/c4-2-1-3-7(5)6/h1-4H2/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIWYGZSHIXQIU-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336775
Record name 3-Aminopropylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103680-47-3
Record name 3-Aminopropylphosphinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103680473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminopropylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOPROPYLPHOSPHINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMT5SS3QRE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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